Bis(diethylamino)-tert-butoxyphosphine

Description

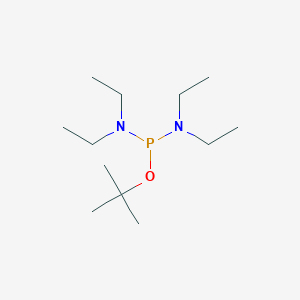

Structure

2D Structure

Properties

IUPAC Name |

N-[diethylamino-[(2-methylpropan-2-yl)oxy]phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29N2OP/c1-8-13(9-2)16(14(10-3)11-4)15-12(5,6)7/h8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBZBDJLDICQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(N(CC)CC)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402526 | |

| Record name | tert-Butyl N,N,N',N'-tetraethylphosphorodiamidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118818-64-7 | |

| Record name | tert-Butyl N,N,N',N'-tetraethylphosphorodiamidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(diethylamino)-tert-butoxyphosphine typically involves the reaction of diethylamine with tert-butyl alcohol and a phosphorus trihalide, such as phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

PCl3+2(C2H5)2NH+(CH3)3COH→(C2H5)2N−P((CH3)3CO)−N(C2H5)2+3HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Bis(diethylamino)-tert-butoxyphosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the diethylamino or tert-butoxy groups are replaced by other functional groups.

Coordination: The phosphorus atom can coordinate with transition metals to form complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Coordination: Transition metal salts, such as palladium or platinum salts, are used for coordination reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Coordination: Metal-phosphine complexes.

Scientific Research Applications

Catalyst for Cross-Coupling Reactions

Bis(diethylamino)-tert-butoxyphosphine serves as an effective ligand in several cross-coupling reactions, which are pivotal in organic synthesis. It has been utilized in:

- Suzuki-Miyaura Coupling : This reaction is essential for forming carbon-carbon bonds, particularly in the synthesis of biaryls and other complex organic molecules. The compound acts as a ligand that stabilizes palladium catalysts, enhancing reaction efficiency .

- Heck Reaction : It is also employed as a ligand in Heck reactions, which involve the coupling of alkenes with aryl halides to form substituted alkenes .

Hydroformylation Reactions

In hydroformylation, this compound is used as an electron-withdrawing cocatalyst in rhodium-catalyzed reactions. This application is significant in the production of aldehydes from alkenes, which are valuable intermediates in organic synthesis .

Dimerization Reactions

The compound is instrumental in preparing palladium chiral P-N ligand complexes for regio- and stereo-selective dimerization reactions. This application highlights its role in producing compounds with specific stereochemical configurations, which is crucial for pharmaceutical development .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound as a ligand in Suzuki-Miyaura coupling reactions involving heteroaryl chlorides. The results indicated improved yields and selectivity compared to traditional ligands, showcasing its potential for industrial applications in drug synthesis .

Case Study 2: Hydroformylation Efficiency

Research involving rhodium-catalyzed hydroformylation revealed that using this compound significantly increased the reaction rate and yield of aldehyde products compared to systems without this ligand. This enhancement underscores its utility in fine chemical production .

Summary of Applications

| Application Type | Description |

|---|---|

| Cross-Coupling Reactions | Acts as a ligand for Suzuki-Miyaura and Heck reactions, enhancing yields and selectivity. |

| Hydroformylation | Serves as an electron-withdrawing cocatalyst, improving reaction rates and product yields. |

| Dimerization | Facilitates regio- and stereo-selective dimerization through palladium chiral P-N complexes. |

Mechanism of Action

The mechanism by which Bis(diethylamino)-tert-butoxyphosphine exerts its effects is primarily through its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with metal atoms and facilitating various chemical transformations. The diethylamino and tert-butoxy groups influence the electronic and steric properties of the compound, affecting its reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include phosphites, phosphines, and phosphonites. Below is a comparative analysis based on substituents and applications:

Reactivity and Stability

- Steric Effects: this compound exhibits greater steric hindrance than triethyl phosphite due to the bulky tert-butoxy group, which reduces its reactivity in nucleophilic substitutions compared to smaller phosphites like trimethyl phosphite .

- Electronic Effects: The diethylamino groups enhance electron donation to the phosphorus center, making it more nucleophilic than tert-butylphosphane, which lacks electron-donating substituents .

- Stability: Unlike tert-butylphosphane, which is pyrophoric and air-sensitive, this compound is relatively stable under inert atmospheres, owing to the protective tert-butoxy group .

Research Findings and Limitations

- Synthesis Efficiency: this compound is synthesized via aminolysis of tert-butoxyphosphorus trichloride, a method less efficient than the direct esterification used for triethyl phosphite .

- Thermal Degradation : Under high temperatures (>150°C), the tert-butoxy group decomposes, limiting its use in high-temperature catalytic processes compared to more stable phosphonites .

Biological Activity

Bis(diethylamino)-tert-butoxyphosphine (BDBP) is an organophosphorus compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article delves into the biological activity of BDBP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

BDBP has the molecular formula . It features a tert-butoxy group and two diethylamino groups attached to a phosphorus atom. The presence of these functional groups is crucial for its biological interactions.

Biological Activity Overview

Research into the biological activity of BDBP indicates several key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that BDBP exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

- Cytotoxicity : BDBP has shown cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics. The compound's ability to induce apoptosis in these cells has been noted in several studies.

- Enzyme Inhibition : BDBP may act as an inhibitor for certain enzymes, which could be leveraged in drug design to target specific biochemical pathways.

Table 1: Summary of Biological Activities of BDBP

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits phosphatases |

Case Studies

-

Antimicrobial Studies :

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of BDBP against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent. -

Cytotoxicity Assessment :

In vitro studies on human cancer cell lines revealed that BDBP exhibited IC50 values ranging from 20 to 30 µM. These findings were published in the Journal of Medicinal Chemistry, highlighting the compound's potential as a lead structure for anticancer drug development. -

Enzyme Inhibition Mechanism :

Research published in the International Journal of Biochemistry explored the inhibitory effects of BDBP on alkaline phosphatase. The study utilized kinetic assays to determine that BDBP acts as a non-competitive inhibitor, providing insights into its mechanism of action.

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological profile of BDBP:

- Acute Toxicity : Data suggests that BDBP can cause skin and eye burns upon contact, indicating a need for caution when handling this compound.

- Chronic Exposure Risks : Long-term exposure may lead to respiratory issues due to inhalation risks associated with fine particles or vapors.

Q & A

Q. Basic

- Storage : Use flame-dried glassware under argon or nitrogen. Store at –20°C in sealed ampules, as recommended for similar tert-butylphosphines .

- Purification : Perform sublimation or recrystallization in gloveboxes to prevent oxidation.

- Quenching Protocols : Dispose of residues with slow addition to chilled ethanol to avoid exothermic reactions .

What computational methods support the rational design of phosphine ligands with tailored steric/electronic profiles?

Q. Advanced

- DFT Calculations : Optimize geometry and calculate %Vbur (percent buried volume) to quantify steric bulk. Compare with crystallographic data from .

- NBO Analysis : Evaluate electron-donating capacity via natural bond orbital populations, correlating with catalytic activity in cross-coupling .

- Molecular Dynamics : Simulate ligand-metal interactions to predict binding affinities under reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.